![molecular formula C7H16O2S2 B14377016 2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) CAS No. 88458-55-3](/img/structure/B14377016.png)
2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is an organic compound characterized by the presence of thiol groups and ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) typically involves the reaction of propane-1,3-diol with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product yield. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Ether derivatives and substituted thiols.
科学的研究の応用
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) involves its interaction with molecular targets such as enzymes and proteins. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The ether linkages provide stability and flexibility to the molecule, allowing it to interact with various biological targets.
類似化合物との比較
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]di(ethane-1-thiol)
- 3,3’-[Propane-1,3-diylbis(oxy)]di(propane-1-thiol)
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is unique due to its specific combination of thiol and ether groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
88458-55-3 |
|---|---|
分子式 |
C7H16O2S2 |
分子量 |
196.3 g/mol |
IUPAC名 |
2-[3-(2-sulfanylethoxy)propoxy]ethanethiol |
InChI |
InChI=1S/C7H16O2S2/c10-6-4-8-2-1-3-9-5-7-11/h10-11H,1-7H2 |
InChIキー |
TZAAAVZNMQLKCW-UHFFFAOYSA-N |
正規SMILES |
C(COCCS)COCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


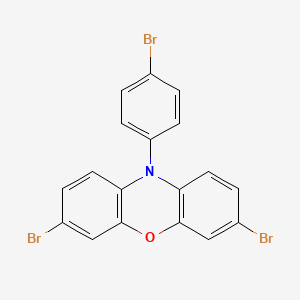
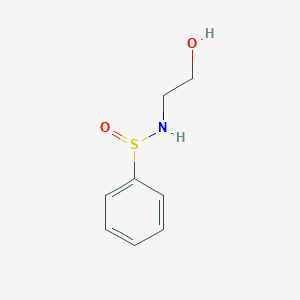
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
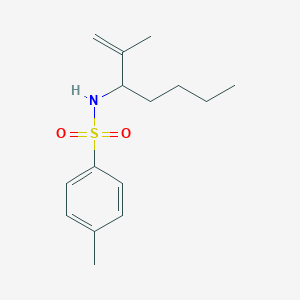
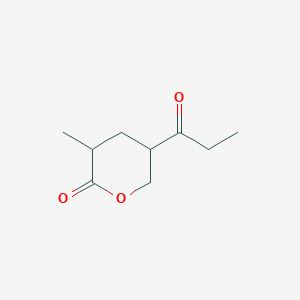
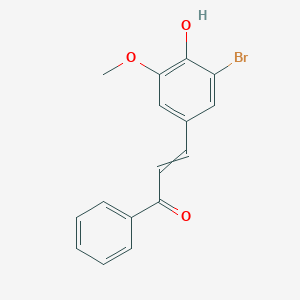
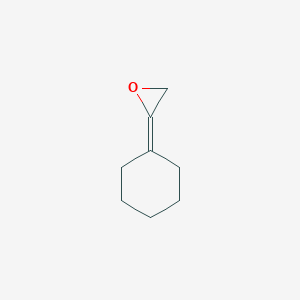
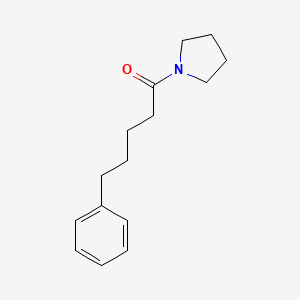



![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
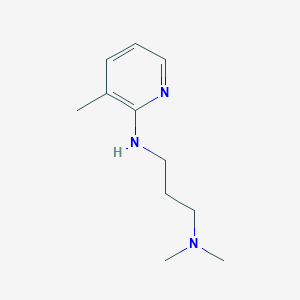
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
